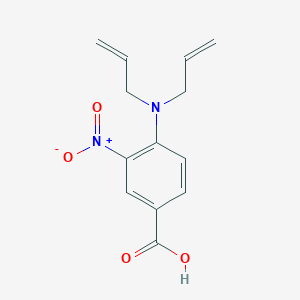

4-(二烯丙基氨基)-3-硝基苯甲酸

描述

Amino acids and their derivatives play crucial roles in various biological processes . They are involved in the synthesis of new compounds, such as diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic routes . For instance, a mixture of certain compounds can be refluxed in the presence of glacial acetic acid for several hours .Molecular Structure Analysis

The molecular structure of amino acids and their derivatives can be established by spectral and elemental analyses .Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, they can connect with a peptide bond involving their amino and carboxylate groups .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline solids with high melting points . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .科学研究应用

Biosensors Development

4-(Diallylamino)-3-nitrobenzoic acid: may be utilized in the development of biosensors. These biosensors can detect and quantify D-amino acids, which are present in low amounts in nature but have specific biological functions in mammals . The biosensors offer rapid and selective determination of D-amino acids, crucial for safety and quality of foods, human health, and neurological research .

Molecular Biology Research

In molecular biology, 4-(Diallylamino)-3-nitrobenzoic acid could be involved in the study of proteolytic enzymes, which are essential for hydrolyzing peptide bonds in proteins. These enzymes play a key role in biological processes and the life-cycle of many pathogens . Their applications include production of Klenow fragments, peptide synthesis, and digestion of unwanted proteins during nucleic acid purification .

Enzymatic Synthesis

The compound may be used in enzymatic synthesis processes. For instance, it could be involved in the enantioselective oxidation of L-amino acids to their imino form, which spontaneously deaminate forming the corresponding α-keto acid . This process is vital for the production of D-amino acids, which are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

Pharmaceutical Applications

4-(Diallylamino)-3-nitrobenzoic acid: might have pharmaceutical applications due to its potential role in the synthesis of D-amino acids. These amino acids are used in the creation of various pharmaceuticals, including inhibitors of botulinum toxin, amyloid-β-peptide aggregation, and kinesin-14 motor protein KIFC1 .

Food Industry

In the food industry, the detection and quantification of D-amino acids are important for ensuring the safety and quality of food products4-(Diallylamino)-3-nitrobenzoic acid could be part of biosensors that perform these measurements, which are essential for maintaining food standards .

Neurological Research

The compound’s role in biosensors also extends to neurological research. The ability to detect D-amino acids can aid in understanding their neurological roles, as these acids act as neuromodulators in the mammalian brain . This is a vibrant field that is growing rapidly, and such biosensors could push future research forward.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[bis(prop-2-enyl)amino]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-7-14(8-4-2)11-6-5-10(13(16)17)9-12(11)15(18)19/h3-6,9H,1-2,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSAZMNWWVVNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diallylamino)-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

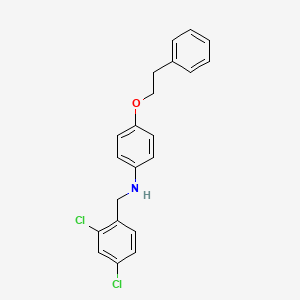

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)